7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B
Overview
Description
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B is a synthetically produced fluorescent siderophore. It is an analog of the natural siderophore ferrioxamine B, which is used to study iron uptake by plants . This compound is notable for its ability to act as a fluorescent probe, making it useful in various biological and chemical applications.
Mechanism of Action
Target of Action
The primary target of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B (NBD-DFO) is copper (Cu2+) ions . It exhibits a reversible binding to Cu2+ ions in the presence of other metal ions . NBD-DFO is also a highly-specific Fe3+ hydroxamate indicator/chelator .
Mode of Action
NBD-DFO interacts with its targets by binding to them. This binding is reversible and results in a significant increase in fluorescence intensity . The apparent association constant (Ka) for Cu2+ was found to be 2.62 × 10^4 M−1 . This suggests a strong interaction between NBD-DFO and Cu2+ ions.
Biochemical Pathways
It is known that the compound plays a role in the uptake of iron by plants . The NBD-DFO is fluorescent only when unferrated and can thus be used as a probe to follow iron removal from the siderophore .
Pharmacokinetics
It is known that the compound demonstrates excellent permeation across membranes This suggests that it may have good bioavailability
Result of Action
The binding of NBD-DFO to Cu2+ ions results in a significant increase in fluorescence intensity . This can be used to image intracellular Cu2+ in cells . In the context of iron uptake by plants, NBD-DFO acts similarly to the natural siderophore ferrioxamine B .
Action Environment
The action of NBD-DFO can be influenced by environmental factors. For example, the rate of iron uptake was significantly lower in both cotton and maize plants in the presence of an antibiotic agent . This suggests that rhizosphere microorganisms play an important role in NBD-DFO-mediated iron uptake .
Biochemical Analysis
Biochemical Properties
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B plays a crucial role in biochemical reactions involving iron chelation. It interacts with iron ions (Fe3+), forming a stable complex that can be easily detected due to its fluorescent nature. This compound is known to interact with various enzymes and proteins involved in iron metabolism, such as ferritin and transferrin. The nature of these interactions typically involves the binding of iron ions, which can then be monitored through changes in fluorescence intensity .
Cellular Effects
This compound has significant effects on cellular processes, particularly those related to iron metabolism. It influences cell function by modulating iron availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain pathogens by depriving them of essential iron, thereby affecting their metabolic activities and gene expression profiles .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate iron ions. The compound binds to Fe3+ ions with high affinity, forming a fluorescent complex. This interaction can inhibit or activate various enzymes involved in iron metabolism, depending on the availability of iron. Additionally, the compound can influence gene expression by altering the intracellular iron levels, which are critical for the regulation of iron-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored properly, but its fluorescence can be quenched upon prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can maintain its iron-chelating properties for extended periods, although some degradation may occur over time. These temporal effects are important for ensuring accurate and reproducible results in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively chelates iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage due to excessive iron depletion. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific experimental conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferritin and transferrin, which are responsible for iron storage and transport, respectively. The compound can affect metabolic flux by altering the availability of iron, which is a critical cofactor for various metabolic enzymes. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties allow for the visualization of its localization and accumulation in different cellular compartments. This information is valuable for understanding the dynamics of iron transport and distribution in biological systems .
Preparation Methods
The synthesis of 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B involves the coupling of desferrioxamine B with 7-nitrobenz-2-oxa-1,3-diazole. The reaction typically requires specific conditions to ensure the successful attachment of the fluorescent moiety to the siderophore. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving iron ions.
Substitution: Nucleophilic substitution reactions are common, especially when modifying the compound for specific applications.
Complexation: The compound forms complexes with metal ions, such as iron, which is central to its function as a siderophore.
Common reagents used in these reactions include iron salts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study metal ion interactions and complexation.
Biology: Employed in the study of iron uptake by plants and microorganisms.
Industry: Utilized in the development of sensors and assays for detecting metal ions.
Comparison with Similar Compounds
Similar compounds to 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B include:
Ferrioxamine B: The natural siderophore from which the synthetic analog is derived.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: Used in nucleophilic substitution reactions.
7-Nitrobenzo-2-oxa-1,3-diazole derivatives: Various derivatives are used in fluorescence-based assays and imaging.
The uniqueness of this compound lies in its combination of fluorescent properties and high specificity for iron ions, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-hydroxy-N'-[5-[[4-[hydroxy-[5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentyl]amino]-4-oxobutanoyl]amino]pentyl]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O11/c1-23(41)37(46)20-8-3-6-18-33-26(42)13-16-29(45)39(48)22-10-4-7-19-34-27(43)14-15-28(44)38(47)21-9-2-5-17-32-24-11-12-25(40(49)50)31-30(24)35-51-36-31/h11-12,32,46-48H,2-10,13-22H2,1H3,(H,33,42)(H,34,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCERSHHCUHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N9O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160301 | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-28-6 | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137756286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Nitrobenz-2-oxa-1,3-diazole desferrioxamine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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